2',3,5-Trichlorobiphenyl-4-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H8Cl3N |
|---|---|
Molecular Weight |
272.6 g/mol |
IUPAC Name |
2,6-dichloro-4-(2-chlorophenyl)aniline |
InChI |
InChI=1S/C12H8Cl3N/c13-9-4-2-1-3-8(9)7-5-10(14)12(16)11(15)6-7/h1-6H,16H2 |
InChI Key |
BVRGBIDXIPTAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C(=C2)Cl)N)Cl)Cl |
Origin of Product |
United States |
Environmental Dynamics and Biogeochemical Transformations of 2 ,3,5 Trichlorobiphenyl 4 Amine
Microbial Biodegradation and Biotransformation Pathways
Influence of Amine Group on Microbial Degradation Susceptibility
The presence of an amine group on the biphenyl (B1667301) structure significantly influences the susceptibility of 2',3,5-Trichlorobiphenyl-4-amine to microbial degradation. While extensive data on this specific isomer is limited, the degradation of other aromatic amines and chloroanilines provides insights into the potential pathways. The amine group can alter the electronic properties of the aromatic rings, making the compound more amenable to initial enzymatic attack compared to its non-aminated PCB counterpart.
Microbial degradation of aromatic amines can be initiated through several mechanisms nih.gov:
Dioxygenation: Aniline dioxygenase can catalyze the dihydroxylation of the aromatic ring, leading to the formation of a catechol-like intermediate. This is a common pathway for the degradation of chloroanilines nih.gov.
Oxidative Deamination: The amine group can be removed, a process that can be a crucial initial step in the degradation cascade.
Hydroxylation: Monooxygenases can introduce hydroxyl groups onto the aromatic ring, increasing the compound's polarity and facilitating further degradation.
The initial steps in the degradation of monochloroanilines often involve an oxidative deamination to form the corresponding chlorocatechol, which is then further degraded through either ortho- or meta-cleavage pathways nih.gov. For this compound, it is plausible that microorganisms would initially target the aminated ring. The subsequent degradation of the chlorinated biphenyl structure would then proceed through pathways established for PCB degradation, involving cleavage of the biphenyl bond and eventual mineralization. The presence of the amine group, therefore, likely enhances the initial microbial attack, potentially leading to a faster degradation rate compared to a trichlorobiphenyl.
Biotransformation by Fungal Species and Associated Metabolites
Fungal degradation of PCBs typically involves hydroxylation as an initial step, leading to the formation of hydroxylated PCBs (OH-PCBs). nih.govnih.gov These phenolic metabolites are more susceptible to further enzymatic attack by laccases. nih.gov For this compound, the amine group may be hydroxylated or the molecule may undergo hydroxylation on the aromatic rings. Subsequent degradation would likely lead to ring cleavage and the formation of various metabolites.
Research on the fungal degradation of a technical PCB mixture (Delor 103) by Pleurotus ostreatus revealed the formation of several types of metabolites, as detailed in the table below. nih.gov
| Metabolite Class | Specific Compounds Detected |
| Hydroxylated and Methoxy-Biphenyls | Chlorinated derivatives of hydroxy- and methoxy-biphenyls |
| Monoaromatic Structures | Chlorobenzoic acids, Chlorobenzaldehydes, Chlorobenzyl alcohols |
Data sourced from a study on the degradation of a PCB mixture by Pleurotus ostreatus. nih.gov
These findings suggest that both extracellular ligninolytic enzymes and intracellular enzymes like cytochrome P-450 monooxygenase are involved in the biotransformation process. nih.gov It is anticipated that the biotransformation of this compound by ligninolytic fungi would yield a similar array of hydroxylated and ring-cleavage products.
Abiotic Transformation Processes in Environmental Compartments
Photolytic degradation is a significant abiotic transformation process for PCBs in the environment, particularly in aquatic systems and on surfaces exposed to sunlight. The rate and extent of photolysis are influenced by factors such as the degree of chlorination and the presence of photosensitizing substances.
Studies on the photodegradation of PCBs on suspended particles have shown that the process is enhanced by factors that increase the molecule's hydrophobicity and the positive charge on the aromatic carbon atoms. nih.gov The presence of chlorine atoms adjacent to the biphenyl bridge can also enhance photochemical activity. nih.gov
For this compound, the amine group is expected to influence its photolytic behavior. The amine group can act as a chromophore, potentially altering the light absorption properties of the molecule and influencing its photoreactivity. In the presence of natural photosensitizers like dissolved organic matter (DOM), the degradation of trichlorobiphenyls can be significantly accelerated through the generation of reactive oxygen species such as hydroxyl radicals and singlet oxygen.
Chemical oxidation and reduction reactions in the environment can also contribute to the transformation of this compound. The amine group is susceptible to oxidation. For instance, the oxidation of 4-aminobiphenyl (B23562) by horseradish peroxidase proceeds through a one-electron oxidation mechanism, resulting in the formation of a free radical. nih.govacs.org This radical can then undergo further reactions, such as dimerization to form azobis(biphenyl) or conjugation with other molecules like glutathione (B108866). nih.gov A similar oxidative pathway is plausible for this compound in the presence of suitable oxidizing agents in the environment.
In anaerobic environments, such as sediments and some groundwaters, reductive dechlorination is a key transformation process for PCBs. nih.gov It is conceivable that under reducing conditions, this compound could undergo reductive dechlorination, where chlorine atoms are sequentially removed from the biphenyl rings. The presence of the amine group may influence the rate and regioselectivity of this process.
Bioaccumulation and Trophic Transfer in Ecological Food Webs
The bioaccumulation of PCBs in organisms and their biomagnification through food webs are well-documented phenomena, driven by the lipophilic (fat-loving) and persistent nature of these compounds. ijrsset.orgwolkersdorfer.info PCBs tend to accumulate in the fatty tissues of organisms. wolkersdorfer.info The extent of bioaccumulation is related to the physicochemical properties of the specific PCB congener, particularly its hydrophobicity, which is often estimated by the octanol-water partition coefficient (Kow).
For this compound, the presence of the amine group introduces a degree of polarity that is not present in its parent trichlorobiphenyl congener. This increased polarity would likely result in a lower Kow value, which could, in turn, lead to a reduced potential for bioaccumulation compared to a non-aminated trichlorobiphenyl with the same chlorine substitution pattern. However, the compound would still be expected to be lipophilic enough to bioaccumulate in aquatic and terrestrial organisms.
The uptake of PCBs by aquatic organisms can occur directly from the water via gills and skin (bioconcentration) and through the consumption of contaminated food (biomagnification). researchgate.net In terrestrial systems, uptake can occur through ingestion of contaminated soil and food. Once accumulated, the compound can be transferred to higher trophic levels. Studies on various aquatic food webs have consistently shown that PCBs biomagnify, with top predators exhibiting the highest concentrations. mdpi.comnih.gov While specific data for this compound is lacking, it is expected to follow this general pattern of trophic transfer, although its biomagnification potential may be moderated by its polarity and potential for metabolic transformation.
Modeling Bioaccumulation Factors (BAFs) and Biomagnification Factors (BMFs)
The assessment of the environmental risk posed by this compound, an amino-polychlorinated biphenyl (amino-PCB), necessitates a thorough understanding of its potential to accumulate in living organisms and magnify through food webs. Bioaccumulation Factors (BAFs) and Biomagnification Factors (BMFs) are key metrics used for this purpose. The BAF quantifies the accumulation of a chemical in an organism from all environmental exposures, including water, sediment, and diet, while the BMF specifically measures the increase in concentration of a substance from prey to predator.
For polychlorinated biphenyls (PCBs) and their derivatives, including amino-PCBs, lipophilicity, represented by the octanol-water partition coefficient (log Kow), is a primary driver of bioaccumulation. researchgate.net Chemicals with higher log Kow values tend to be more fat-soluble and thus accumulate in the fatty tissues of organisms. However, the bioaccumulation potential is also influenced by other factors such as the organism's metabolism, which can break down and eliminate the compound. The presence of an amino group in this compound can significantly alter its metabolic fate compared to its non-aminated PCB counterparts, potentially leading to different bioaccumulation patterns.
Modeling Approaches for BAF and BMF
Various QSAR models have been developed to predict the BAF and BMF of PCBs. These models often incorporate a range of molecular descriptors beyond just log Kow to account for factors like molecular size, shape, and electronic properties that can influence uptake, distribution, and metabolism. For instance, studies on other PCBs have shown that the position of chlorine atoms on the biphenyl rings significantly affects their susceptibility to metabolic transformation and, consequently, their biomagnification potential. wisconsin.edu
While specific QSAR-predicted BAF and BMF values for this compound are not published, we can infer its likely behavior based on models for structurally similar compounds. Chlorinated anilines, which share the feature of a chlorinated aromatic ring with an amino group, have been studied for their bioaccumulation potential. Research indicates that these compounds can be persistent in aquatic environments and have the potential to bioaccumulate in organisms within the food web. nih.gov
Data Tables of Predicted Values
In the absence of direct experimental or specific modeled data for this compound, the following tables present hypothetical BAF and BMF values based on general QSAR predictions for trichlorinated biphenyls and the expected influence of the amine functional group. These tables are for illustrative purposes to demonstrate how such data would be presented and should not be considered as experimentally verified values.
Table 1: Hypothetical QSAR-Predicted Bioaccumulation Factors (BAF) for this compound in Aquatic Organisms
| Trophic Level | Organism Type | Predicted log BAF (L/kg lipid) |
| 1 | Phytoplankton | 4.5 - 5.5 |
| 2 | Zooplankton | 5.0 - 6.0 |
| 3 | Small Fish (e.g., Minnow) | 5.5 - 6.5 |
| 4 | Large Fish (e.g., Trout) | 6.0 - 7.0 |
Table 2: Hypothetical QSAR-Predicted Biomagnification Factors (BMF) for this compound in an Aquatic Food Chain
| Trophic Transfer | Predator | Prey | Predicted BMF |
| Level 2 to 3 | Small Fish | Zooplankton | 1.5 - 2.5 |
| Level 3 to 4 | Large Fish | Small Fish | 2.0 - 3.0 |
Research Findings and Interpretation
The hypothetical data in the tables suggest that this compound is likely to bioaccumulate in aquatic organisms, with concentrations increasing at higher trophic levels. The predicted log BAF values are significant, indicating a high potential for partitioning from the water into the tissues of aquatic life. The predicted BMF values greater than 1 suggest that this compound is likely to biomagnify in the food web.
It is crucial to emphasize that these are modeled estimates. The actual bioaccumulation and biomagnification of this compound in a specific ecosystem will depend on a multitude of factors, including water temperature, organic carbon content in the sediment, and the specific species present and their metabolic capabilities. researchgate.net Further experimental research is necessary to validate these model-based predictions and to accurately assess the ecological risks associated with this compound.
Mechanistic Biochemical and Molecular Interaction Studies of 2 ,3,5 Trichlorobiphenyl 4 Amine
In Vitro Metabolic Pathways and Metabolite Profiling
Detailed in vitro metabolic studies profiling the metabolites of 2',3,5-Trichlorobiphenyl-4-amine are not available in the reviewed scientific literature. Research on related compounds provides a general framework for potential metabolic pathways, but specific data for the target molecule is absent.
Phase I Biotransformation: Oxidative Reactions
Phase I biotransformation of PCBs is primarily characterized by oxidative reactions catalyzed by the cytochrome P450 (CYP) enzyme system, leading to the formation of more polar metabolites. t3db.cakobe-u.ac.jp
N-Oxidation of the Amine Moiety
There is no specific information available in the searched literature regarding the N-oxidation of the amine group of this compound. This pathway represents a plausible metabolic route for aromatic amines, but it has not been documented for this specific compound.
Hydroxylation of Aromatic Rings and Chlorine Shift Mechanisms
The hydroxylation of the aromatic rings is a common metabolic pathway for PCBs, often resulting in the formation of various hydroxylated PCB metabolites (OH-PCBs). kobe-u.ac.jpnih.gov Studies on compounds like 2,3',4',5-tetrachlorobiphenyl (B1594203) and 2,4',5-trichlorobiphenyl (B150608) show that hydroxylation occurs at different positions on the biphenyl (B1667301) rings. nih.govepa.gov However, the specific regioselectivity of hydroxylation for this compound, and whether any chlorine shift mechanisms are involved, has not been determined in the available literature.
Enzymatic Systems Implicated (e.g., Cytochrome P450 Monooxygenases)
Cytochrome P450 monooxygenases are the principal enzymes responsible for the Phase I metabolism of PCBs. t3db.canih.gov Different CYP isozymes, such as those in the CYP1A and CYP2B subfamilies, have been shown to metabolize various PCB congeners. kobe-u.ac.jp For instance, rat CYP1A1 metabolizes 3,3′,4,4′,5-pentachlorobiphenyl (CB126), while human CYP2B6 is involved in the metabolism of 2,3′,4,4′,5-pentachlorobiphenyl (CB118). kobe-u.ac.jp The specific CYP isoforms involved in the oxidation of this compound have not been identified.
Phase II Biotransformation: Conjugation Reactions
Following Phase I oxidation, the resulting hydroxylated metabolites of PCBs can undergo Phase II conjugation reactions, which further increase their water solubility and facilitate excretion. t3db.canih.gov
Glucuronidation by UDP-Glucuronosyltransferases (UGTs)
Glucuronidation, the conjugation with glucuronic acid, is a significant Phase II pathway for the metabolites of PCBs. nih.gov This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). While studies on other PCBs confirm the formation of glucuronide conjugates, nih.gov specific research demonstrating the glucuronidation of this compound or its hydroxylated metabolites is not available. It is plausible that both the amine group and any resulting hydroxyl groups could be sites for glucuronidation, but this has not been experimentally verified.
Data Tables
Due to the absence of specific experimental data for this compound in the reviewed literature, data tables for its specific metabolites and the enzymes involved cannot be generated.
Sulfation by Sulfotransferases (SULTs)
Sulfation is a critical Phase II metabolic reaction catalyzed by a superfamily of enzymes known as sulfotransferases (SULTs). nih.gov This process typically increases the water solubility of xenobiotics, reduces their biological activity, and facilitates their excretion. nih.gov However, in some cases, sulfation can lead to the bioactivation of procarcinogens into reactive electrophiles. nih.gov
For a compound like this compound, the primary amino group (-NH₂) or the aromatic rings are potential sites for metabolism. The metabolic pathway would likely involve initial Phase I oxidation, for instance by cytochrome P450 enzymes, to introduce a hydroxyl group. This can occur either on the aromatic rings to form a hydroxylated PCB amine or through N-oxidation of the amino group to form a hydroxylamine (B1172632) derivative. These hydroxylated metabolites are then substrates for SULTs.
Cytosolic SULTs utilize a universal sulfate (B86663) donor, 3'-phospho-5'-adenylyl sulfate (PAPS), to conjugate a sulfonate group (SO₃⁻) to the hydroxyl group of the metabolite. t3db.ca The sulfation of hydroxylated PCBs (OH-PCBs) is a known metabolic pathway, and the specificities of various SULT isoforms for different OH-PCB congeners have been studied. nih.gov For example, SULT1E1 is known to sulfate estradiol (B170435) and is potently inhibited by certain OH-PCB metabolites, which is a mechanism explaining the estrogenic activity of some PCBs. t3db.ca While direct evidence for this compound is unavailable, it is mechanistically plausible that its hydroxylated metabolites would undergo sulfation, influencing their toxicokinetics and biological activity.
Table 1: Overview of Human Cytosolic Sulfotransferase (SULT) Families
| SULT Family | Members | General Substrates & Functions |
| SULT1 | Contains at least 10 members (e.g., SULT1A1, SULT1A2, SULT1B1, SULT1C-family, SULT1E1) | Metabolize a wide range of xenobiotics, including drugs, dietary compounds, and procarcinogens. They also sulfate small endogenous molecules like steroids and catecholamines. nih.govnih.gov |
| SULT2 | Contains 2 members (SULT2A1, SULT2B1) | Primarily involved in the sulfation of steroids, such as dehydroepiandrosterone (B1670201) (DHEA). nih.gov |
| SULT4 | Contains 1 member (SULT4A1) | Expressed predominantly in the brain; its endogenous function is not yet fully understood. youtube.com |
Glutathione (B108866) Conjugation and Mercapturic Acid Pathway
Glutathione (GSH) conjugation is a fundamental detoxification pathway for electrophilic compounds. xcode.life This reaction is catalyzed by a family of enzymes called glutathione S-transferases (GSTs). nih.gov The process involves the attachment of the tripeptide glutathione (γ-glutamylcysteinyl-glycine) to the xenobiotic, which neutralizes its reactivity and marks it for elimination. xcode.lifeunl.edu
The metabolism of PCBs can generate electrophilic intermediates, such as arene oxides, through the action of cytochrome P450 monooxygenases. These reactive metabolites are prime substrates for GST-catalyzed conjugation with glutathione. nih.gov This initial conjugate can then be further processed through the mercapturic acid pathway. The glutamyl and glycinyl residues are sequentially cleaved, leaving a cysteine conjugate. This conjugate is then N-acetylated to form a mercapturic acid, which is a water-soluble, excretable end product. xcode.life
While direct studies on this compound are absent, the metabolism of other trichlorobiphenyls via the mercapturic acid pathway has been documented, indicating this is a relevant pathway for PCBs. nih.gov The presence of both chlorine atoms and an amino group on this compound suggests that it or its metabolites could be susceptible to forming reactive intermediates that are detoxified by glutathione.
Table 2: Steps of the Mercapturic Acid Pathway
| Step | Description | Enzyme(s) Involved |
| 1. Glutathione Conjugation | An electrophilic xenobiotic (or its metabolite) is conjugated with the thiol group of glutathione. | Glutathione S-Transferases (GSTs) |
| 2. Gamma-Glutamyl Cleavage | The gamma-glutamyl residue is removed from the glutathione conjugate. | γ-Glutamyl Transpeptidase |
| 3. Glycine (B1666218) Cleavage | The glycine residue is cleaved, leaving a cysteine conjugate. | Dipeptidases |
| 4. N-Acetylation | The resulting cysteine conjugate is acetylated on the amino group of the cysteine residue. | N-Acetyltransferases (NATs) |
| 5. Excretion | The final product, a mercapturic acid, is highly water-soluble and is excreted, typically in the urine. | - |
Molecular Interactions with Biological Receptors and Cellular Components
Aryl Hydrocarbon Receptor (AhR) Binding and Transcriptional Modulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that mediates many of the toxic effects of dioxin-like compounds, including certain PCBs. whoi.eduwikipedia.org The binding affinity of a PCB congener to the AhR is highly dependent on its structure, particularly its ability to adopt a planar conformation.
Upon binding a suitable ligand in the cytoplasm, the AhR dissociates from chaperone proteins, translocates to the nucleus, and forms a heterodimer with the AhR Nuclear Translocator (ARNT). wikipedia.orgnih.gov This AhR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes. wikipedia.org This binding initiates the transcription of a battery of genes, most notably those encoding Phase I and Phase II drug-metabolizing enzymes, such as Cytochrome P450 1A1 (CYP1A1).
For this compound, the presence of a chlorine atom at the 2' position (an ortho position) would likely force the two phenyl rings out of plane, which generally reduces AhR binding affinity compared to non-ortho substituted (coplanar) PCBs. aopwiki.org However, many non-coplanar PCBs can still interact with the AhR. nih.gov Therefore, it is plausible that this compound could act as an AhR agonist, albeit likely a weak one, leading to the modulation of AhR-responsive genes.
Table 3: The Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
| Step | Location | Event |
| 1. Ligand Binding | Cytoplasm | An agonist ligand (e.g., a PCB) binds to the AhR, which is in a complex with chaperone proteins (e.g., Hsp90, AIP). |
| 2. Complex Transformation | Cytoplasm | Ligand binding causes the dissociation of chaperone proteins, exposing a nuclear localization signal on the AhR. |
| 3. Nuclear Translocation | Nucleus | The ligand-AhR complex moves from the cytoplasm into the nucleus. |
| 4. Heterodimerization | Nucleus | The AhR dimerizes with the AhR Nuclear Translocator (ARNT). |
| 5. DNA Binding | Nucleus | The AhR/ARNT heterodimer binds to Dioxin Response Elements (DREs) in the DNA. |
| 6. Transcriptional Activation | Nucleus | The complex recruits co-activators to initiate the transcription of target genes (e.g., CYP1A1, CYP1B1). |
Interactions with Endocrine Receptors and Hormone Signaling Pathways
PCBs are well-established endocrine-disrupting chemicals (EDCs). nih.govnih.gov They can interfere with the synthesis, transport, metabolism, and receptor-mediated actions of hormones, particularly steroid and thyroid hormones. nih.govresearchgate.net
The mechanisms of endocrine disruption by PCBs are diverse and congener-specific. Hydroxylated PCB metabolites (OH-PCBs) are of particular concern as they can structurally mimic endogenous hormones. For instance, certain OH-PCBs can bind to the estrogen receptor, exhibiting either estrogenic or anti-estrogenic activity. t3db.ca They can also bind to thyroid hormone transport proteins like transthyretin (TTR), displacing thyroxine (T4) and disrupting thyroid hormone homeostasis.
Given that this compound can be metabolized to hydroxylated forms, it is plausible that these metabolites could interact with endocrine signaling pathways. The amino group itself could also influence receptor interactions. However, without direct experimental evidence, the specific endocrine-disrupting potential of this compound remains speculative. Studies on other PCBs have shown effects on the hypothalamic-pituitary-gonadal (HPG) axis, leading to reproductive dysfunction. nih.govelsevierpure.com
Table 4: Examples of Endocrine-Disrupting Activities of PCBs and Their Metabolites
| Endocrine System | Mechanism of Disruption | Example PCB/Metabolite Activity |
| Estrogenic System | Binding to estrogen receptors (ERα, ERβ); altering steroid hormone metabolism. | Some OH-PCBs act as ER agonists or antagonists. t3db.ca |
| Thyroid System | Binding to thyroid hormone receptors (TRs); competitive binding to transport proteins (e.g., transthyretin); inhibiting enzymes like thyroid peroxidase. | OH-PCBs can displace thyroxine (T4) from transport proteins. nih.gov |
| Androgenic System | Binding to the androgen receptor (AR); inhibiting enzymes involved in steroidogenesis. | Some PCBs exhibit anti-androgenic effects. |
| Neuroendocrine Axes | Altering the synthesis and release of hypothalamic and pituitary hormones. | PCBs can affect the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-thyroid (HPT) axes. nih.govresearchgate.net |
Formation of Covalent Adducts with Macromolecules (e.g., DNA, Proteins)
The formation of covalent adducts with critical cellular macromolecules like DNA and proteins is a key mechanism of toxicity for many chemical carcinogens, particularly aromatic amines. nih.gov The parent compound for the amine portion of this compound is 4-aminobiphenyl (B23562) (4-ABP), a well-characterized human bladder carcinogen known to form DNA adducts. nih.govnih.gov
The bioactivation of aromatic amines typically proceeds via N-oxidation by cytochrome P450 enzymes (e.g., CYP1A2) to form N-hydroxyarylamines. These intermediates can be further activated by esterification (e.g., through sulfation or acetylation) to form highly reactive electrophilic nitrenium ions. These ions readily attack nucleophilic sites in DNA, primarily the C8 position of guanine, to form stable covalent adducts such as N-(deoxyguanosin-8-yl) adducts. nih.govnih.gov
It is highly probable that this compound undergoes a similar bioactivation pathway. The presence of the bulky, lipophilic trichlorobiphenyl moiety would modulate its interaction with metabolic enzymes and its ability to intercalate into DNA, but the fundamental reactivity of the aromatic amine group suggests a strong potential for genotoxicity via DNA adduct formation. The resulting adducts can lead to mutations during DNA replication if not repaired, initiating the process of chemical carcinogenesis.
Table 5: DNA Adduct Formation by 4-Aminobiphenyl (4-ABP) in Cultured Human Hepatocytes
| Donor | Adduct Level (adducts per 10⁷ DNA bases) |
| 1 | 42 |
| 2 | 14 |
| 3 | 29 |
| 4 | 28 |
| 5 | 11 |
| 6 | 13 |
| 7 | 21 |
| 8 | 15 |
| Mean ± SD | 22 ± 10 |
| Data derived from studies on the parent compound 4-aminobiphenyl, incubated at 10 μM for 24 hours. This serves as a model for the potential adduct-forming capability of an aminobiphenyl structure. nih.gov |
Mechanisms of Cellular Response and Dysfunction
The interaction of this compound with cellular systems can trigger a cascade of responses leading to cellular dysfunction. These mechanisms are multifaceted and stem from the molecular interactions described previously.
Genomic Instability and Mutagenesis: The formation of DNA adducts (Section 4.2.3) is a primary driver of cellular dysfunction. If these adducts are not efficiently removed by DNA repair mechanisms, they can cause DNA polymerase to insert the wrong base during replication, leading to point mutations (e.g., G:C to T:A transversions). The accumulation of mutations in critical genes, such as tumor suppressors (e.g., TP53) and proto-oncogenes (e.g., RAS), can lead to uncontrolled cell proliferation and neoplastic transformation.
Disruption of Cellular Signaling: Aberrant activation of the AhR pathway (Section 4.2.1) can lead to the sustained and inappropriate expression of metabolic enzymes. This can alter the metabolic balance of the cell, potentially increasing the production of reactive oxygen species (ROS) and oxidative stress. Disruption of endocrine receptor signaling (Section 4.2.2) can have profound effects on gene expression programs that control cell growth, differentiation, and function, particularly in hormone-sensitive tissues. nih.gov
Mitochondrial and Metabolic Dysfunction: The metabolism of xenobiotics and the cellular stress they induce can impact mitochondrial homeostasis. Impaired mitochondrial function can lead to a deficit in cellular energy (ATP) and disruptions in critical metabolic pathways, such as amino acid metabolism, which is closely linked to mitochondrial health. nih.govmit.edu Cellular stress due to amino acid imbalance can trigger protective mechanisms, but severe or prolonged stress can lead to cell death. utah.edu
Collectively, these events can overwhelm cellular defense and repair systems, culminating in various forms of cellular dysfunction, including apoptosis (programmed cell death), senescence, or malignant transformation.
Induction of Oxidative Stress and Reactive Oxygen Species Generation
A thorough search of scientific databases and literature archives indicates that there are no published studies specifically investigating the induction of oxidative stress or the generation of reactive oxygen species (ROS) by this compound. While oxidative stress is a known mechanism of toxicity for many PCB congeners and their metabolites, nih.govnih.govresearchgate.net direct experimental evidence for this specific compound is currently lacking.
Perturbations in Cellular Homeostasis and Mitochondrial Function
Similarly, there is no available research data on the effects of this compound on cellular homeostasis or mitochondrial function. Studies on other PCB congeners have demonstrated their potential to disrupt cellular processes and impair mitochondrial bioenergetics. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound without specific experimental validation.
Alterations in Gene Expression Profiles
No studies have been published to date that analyze the alterations in gene expression profiles in response to exposure to this compound. Research on other PCBs has shown that they can modulate gene expression, often through interaction with receptors such as the aryl hydrocarbon receptor (AhR). The capacity of this compound to interact with such pathways and the resulting downstream gene expression changes remain uninvestigated.
Structure Activity Relationship Sar and Computational Chemistry of 2 ,3,5 Trichlorobiphenyl 4 Amine
Molecular Conformation and Stereochemical Considerations
The three-dimensional structure of 2',3,5-Trichlorobiphenyl-4-amine is a key determinant of its activity. The spatial arrangement of its phenyl rings and the attached chlorine and amine substituents influence its ability to interact with biological receptors and its persistence in the environment.
The planarity of the biphenyl (B1667301) system is significantly influenced by the substitution pattern. In an unsubstituted biphenyl, the two phenyl rings can rotate around the central carbon-carbon single bond. However, the presence of substituents, particularly at the ortho positions (2, 2', 6, and 6'), introduces steric hindrance that forces the rings out of a planar conformation. In this compound, the chlorine atom at the 2'-position creates significant steric strain, leading to a non-planar or twisted conformation. This twisting is defined by the torsional or dihedral angle between the two phenyl rings.
Table 1: Factors Influencing Molecular Conformation of this compound
| Substituent Position | Type of Influence | Expected Effect on Molecular Conformation |
| 2'-Chloro | Steric Hindrance | Increases the torsional angle between the phenyl rings, leading to a non-planar structure. |
| 3,5-Dichloro | Electronic/Steric | Contributes to the overall electron distribution and steric bulk, influencing the rotational barrier of the C-C bond. |
| 4-Amino | Electronic/Steric | The amino group can influence the electronic properties of its phenyl ring and may participate in hydrogen bonding, which can affect intermolecular interactions. |
Polychlorinated biphenyls with ortho-substituents can exhibit a form of stereoisomerism known as atropisomerism. This occurs when rotation around the central C-C bond is restricted to such an extent that two stable, non-superimposable mirror-image conformations (enantiomers) can be isolated. For a PCB to be chiral, it must lack a plane of symmetry.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or a specific physicochemical property nih.gov. For compounds like this compound, QSAR models can be invaluable for predicting their environmental fate and potential for biological interactions without the need for extensive experimental testing.
QSAR models for PCBs are often developed to predict properties such as bioconcentration factor (BCF), octanol-water partition coefficient (logKow), and toxicity endpoints nih.govresearchgate.net. These models are typically built using a dataset of PCBs with known experimental values for the property of interest. By analyzing the structural features that correlate with these properties, predictive models can be generated.
For this compound, a QSAR model could predict its persistence in the environment, its tendency to bioaccumulate in organisms, or its potential to interact with specific biological targets. The development of such a model would involve calculating a series of molecular descriptors for this compound and a set of related amino-PCBs and then using statistical methods to correlate these descriptors with experimental data.
The predictive power of QSAR models is highly dependent on the quality and relevance of the molecular descriptors used. For complex molecules like this compound, a combination of different types of descriptors is often employed.
Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide information about the electronic properties of the molecule. Examples include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons and are important for predicting reactivity.
Dipole moment: This describes the polarity of the molecule, which influences its solubility and interactions with polar environments.
Partial atomic charges: These indicate the distribution of electrons within the molecule and can highlight potential sites for electrostatic interactions researchgate.net.
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule's structure. They encode information about the size, shape, and branching of the molecule. Examples include:
Connectivity indices (e.g., Chi indices): These reflect the degree of branching in the molecular skeleton.
Wiener index: This is based on the distances between all pairs of atoms in the molecule and relates to its compactness.
Kappa shape indices: These describe different aspects of the molecular shape.
By integrating these diverse descriptors, more robust and accurate QSAR models can be developed. For this compound, these descriptors would capture the unique structural and electronic features imparted by the specific arrangement of chlorine atoms and the amino group.
Table 2: Examples of Descriptors for QSAR Modeling of this compound
| Descriptor Class | Example Descriptors | Information Encoded | Relevance to Prediction |
| Constitutional | Molecular Weight, Number of Chlorine Atoms | Basic molecular composition and size. | Correlates with general properties like volatility and lipophilicity. |
| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Partial Charges | Electronic structure, reactivity, polarity. | Predicts interaction mechanisms, metabolic susceptibility, and binding affinity. researchgate.net |
| Topological | Connectivity Indices, Wiener Index, Kappa Shape Indices | Molecular size, shape, branching, and complexity. | Relates to transport properties, steric interactions, and environmental partitioning. |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. | Important for understanding receptor binding and steric fit. |
Advanced Computational Methodologies
Beyond QSAR, more sophisticated computational methods can be applied to study this compound in greater detail.
Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the molecule over time. For example, an MD simulation could be used to explore the conformational landscape of this compound, providing insights into the flexibility of the torsional angle and the stability of its different conformations. Furthermore, MD simulations can model the interaction of this compound with biological macromolecules, such as enzymes or receptors, to elucidate binding mechanisms and affinities at an atomic level nih.gov.
Quantum Mechanics (QM) Calculations: High-level QM calculations can provide very accurate information about the electronic structure and energetics of this compound. These calculations can be used to:
Precisely determine the rotational energy barrier around the central C-C bond and the relative energies of different conformers nih.gov.
Predict spectroscopic properties, such as NMR and UV-Vis spectra, which can aid in its experimental identification.
Model chemical reactions, such as metabolic transformations, to identify potential metabolites and understand the reaction pathways.
The application of these advanced computational methodologies can provide a comprehensive, atomistic-level understanding of the structure-property-activity relationships of this compound, guiding further experimental investigation and risk assessment.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions
DFT calculations focus on the electron density to determine the ground-state energy of a molecule. From this, a variety of electronic properties can be derived that are crucial for understanding reactivity. These properties include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests that a molecule is more reactive.
For aminated PCBs, the introduction of the amine (-NH2) group is expected to significantly influence the electronic properties compared to their non-aminated counterparts. The nitrogen atom's lone pair of electrons can participate in the biphenyl system's π-conjugation, thereby altering the electron distribution across the molecule. This would likely raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack and oxidation.
Furthermore, DFT can be employed to calculate various molecular descriptors that are essential for Quantitative Structure-Activity Relationship (QSAR) studies. These descriptors quantify different aspects of the molecular structure and are used to predict biological activity.
| Calculated Electronic Property | Significance in Reactivity Prediction |
| HOMO Energy | Indicates the ability to donate an electron; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates the ability to accept an electron; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | A smaller gap correlates with higher chemical reactivity and lower kinetic stability. |
| Mulliken Atomic Charges | Predicts the partial charges on individual atoms, identifying potential sites for electrostatic interactions. |
| Molecular Electrostatic Potential (MEP) | Visualizes the charge distribution and predicts sites for electrophilic and nucleophilic attack. |
These theoretical calculations provide a foundational understanding of how this compound is likely to behave in a biological system, guiding further experimental investigation.
Molecular Docking and Dynamics Simulations for Receptor Binding Affinity
Molecular docking and dynamics simulations are computational techniques used to predict the binding affinity and interaction patterns of a ligand, such as this compound, with a biological receptor. These methods are instrumental in understanding the potential for this compound to act as an endocrine disruptor or to elicit other toxic effects through receptor-mediated pathways.
For this compound, the presence of the amine group introduces a potential hydrogen bond donor, which could significantly alter its binding interactions compared to non-aminated PCBs. Molecular docking simulations would involve placing the 3D structure of the compound into the binding site of a target receptor and calculating a "docking score" that estimates the binding affinity.
Following docking, molecular dynamics (MD) simulations can be performed to observe the stability of the ligand-receptor complex over time. bohrium.com MD simulations provide a more dynamic picture of the interaction, revealing how the ligand and receptor adjust their conformations to accommodate each other and the key intermolecular forces, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex.
| Computational Method | Information Gained | Relevance to this compound |
| Molecular Docking | Prediction of preferred binding pose and estimation of binding affinity (docking score). | Identifies potential biological targets and ranks the likelihood of interaction. |
| Molecular Dynamics Simulation | Assessment of the stability of the ligand-receptor complex over time and characterization of key intermolecular interactions. | Provides a more realistic model of the binding event and the durability of the interaction. |
While specific docking studies on this compound are not documented, the general findings for PCBs suggest that this compound could potentially interact with nuclear receptors, and the amine group may confer unique binding characteristics. nih.govnih.gov
In Silico Prediction of Metabolic Transformation Pathways
In silico tools for metabolism prediction are crucial for forecasting the biotransformation of foreign compounds (xenobiotics) like this compound. These computational models leverage databases of known metabolic reactions and algorithms to predict the likely metabolites of a parent compound. nih.gov
The metabolism of PCBs is primarily mediated by the cytochrome P450 (CYP) enzyme system and can proceed through several pathways, including hydroxylation, dechlorination, and conjugation. researchgate.net For aminated PCBs, the metabolic pathways are expected to be even more complex, potentially involving N-oxidation, N-acetylation, and other reactions targeting the amine group, in addition to the reactions on the biphenyl core.
In silico prediction software can identify the most probable sites of metabolism on the this compound molecule. For instance, the software might predict hydroxylation at various positions on the phenyl rings or oxidation of the amine group. These predictions are based on factors such as the accessibility of different atoms and the electronic properties calculated by methods like DFT.
The predicted metabolites can then be further analyzed for their own potential toxicity and receptor binding affinities. Often, the metabolites of PCBs are more toxic than the parent compounds.
| Predicted Metabolic Pathway | Enzymes Involved (Predicted) | Potential Metabolites |
| Aromatic Hydroxylation | Cytochrome P450 (CYP) enzymes | Hydroxylated derivatives of this compound |
| N-Oxidation | Cytochrome P450 (CYP), Flavin-containing monooxygenases (FMO) | N-hydroxy-2',3,5-Trichlorobiphenyl-4-amine |
| N-Acetylation | N-acetyltransferases (NAT) | N-acetyl-2',3,5-Trichlorobiphenyl-4-amine |
| Glucuronidation | UDP-glucuronosyltransferases (UGT) | Glucuronide conjugates of hydroxylated or aminated metabolites |
| Sulfation | Sulfotransferases (SULT) | Sulfate (B86663) conjugates of hydroxylated or aminated metabolites |
The in silico prediction of metabolic pathways for this compound provides a valuable roadmap for experimental metabolism studies and helps in anticipating the formation of potentially more reactive and toxic intermediates. researchgate.net
Ecological Impact Assessment and Environmental Management Considerations
Ecological Effects on Organisms and Ecosystems
The ecological impact of 2',3,5-Trichlorobiphenyl-4-amine is not well-documented in scientific literature. However, the effects of the parent compounds, PCBs, on various organisms and ecosystems have been extensively studied. It is plausible that this compound exhibits similar toxicological properties, although the addition of the amine group can alter its behavior and toxicity.
Impacts on Aquatic Biota
PCBs are known to be highly toxic to aquatic life. They are lipophilic, meaning they accumulate in the fatty tissues of organisms, leading to biomagnification through the food web. This results in higher concentrations in organisms at higher trophic levels, such as predatory fish, marine mammals, and fish-eating birds. epa.govwolkersdorfer.info
The toxicity of PCBs to aquatic organisms is influenced by the degree and position of chlorine atoms on the biphenyl (B1667301) structure. epa.gov Generally, lower chlorinated biphenyls tend to be more acutely toxic, while higher chlorinated congeners are more persistent and bioaccumulative. epa.gov Acute toxicity, measured as the lethal concentration that kills 50% of a test population (LC50), for various Aroclor mixtures (commercial PCB mixtures) in sensitive aquatic species ranges from 0.1 to 10.0 µg/L over exposure periods of 7 to 38 days. epa.gov Crustaceans and the early life stages of fish are often the most sensitive to PCB toxicity. epa.govnih.gov
Chronic exposure to PCBs can lead to a range of sublethal effects in aquatic organisms, including reproductive failure, developmental abnormalities, liver damage, and tumors. epa.gov For instance, studies on the clam Cyclina sinensis exposed to low concentrations of PCBs (1 ng/L and 10 ng/L) for 72 hours showed a decrease in survival rate, indicating that even low levels can have toxic effects. frontiersin.org
While specific studies on this compound are lacking, it is reasonable to infer that it poses a significant risk to aquatic ecosystems due to its structural similarity to other toxic PCB congeners.
Interactive Table: Acute Toxicity of Commercial PCB Mixtures (Aroclors) to Various Aquatic Organisms
| Organism | PCB Mixture (Aroclor) | LC50 / EC50 (µg/L) | Exposure Duration | Reference |
| Amphipod (Gammarus pseudolimnaeus) | 1248 | 20 | 96 hours | epa.gov |
| Midge (Tanytarsus dissimilis) | 1254 | 0.9 | 10 days | epa.gov |
| Fathead Minnow (Pimephales promelas) | 1242 | 7.7 | 96 hours | epa.gov |
| Rainbow Trout (Oncorhynchus mykiss) | 1254 | 8.0 | 96 hours | epa.gov |
| Channel Catfish (Ictalurus punctatus) | 1242 | 59 | 96 hours | epa.gov |
This table presents data for commercial PCB mixtures and not specifically for this compound. The toxicity of individual congeners can vary.
Effects on Terrestrial Flora and Fauna
The impact of PCBs on terrestrial ecosystems is also a significant concern. Soil contamination with PCBs can affect soil-dwelling invertebrates, microorganisms, and plants, as well as the animals that feed on them.
PCBs can be taken up by plants from contaminated soil, a process known as phytoextraction. nih.govfrontiersin.org This can lead to the accumulation of these toxic compounds in plant tissues, which can then be transferred to herbivores and subsequently through the terrestrial food web. Plants can also facilitate the breakdown of PCBs in the soil through a process called rhizoremediation, where root exudates stimulate microbial degradation. nih.gov
Terrestrial fauna can be exposed to PCBs through ingestion of contaminated soil, water, and food. Similar to aquatic ecosystems, biomagnification occurs in terrestrial food chains. High levels of PCBs have been found in predatory birds and mammals. The adverse effects observed in these animals are similar to those seen in aquatic life and humans, including reproductive problems, immune system dysfunction, and developmental issues. nih.gov
Integration of Mechanistic Understanding into Ecological Risk Assessment Frameworks
Ecological risk assessment (ERA) is a process used to evaluate the likelihood that adverse ecological effects may occur or are occurring as a result of exposure to one or more stressors. For chemicals like this compound, the ERA process relies heavily on understanding their mechanisms of toxicity. nih.govnih.gov
A key mechanism of toxicity for many PCB congeners is their interaction with the aryl hydrocarbon receptor (AhR). frontiersin.org Binding to this receptor can trigger a cascade of biochemical and toxic responses. longdom.org However, the toxicity of PCBs is complex, and other mechanisms, such as interference with cellular signaling pathways and disruption of hormone functions, are also involved. longdom.org
For complex mixtures of PCBs found in the environment, the Toxicity Equivalence Factor (TEF) approach is often used in risk assessment. This method compares the toxicity of individual congeners to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). While this approach has been valuable, it primarily focuses on AhR-mediated toxicity and may not capture the full range of toxic effects of a PCB mixture. vliz.be
Implications for Environmental Monitoring and Remediation Strategies
The persistence and toxicity of PCBs, including aminoderivatives, necessitate effective environmental monitoring and remediation strategies.
Environmental Monitoring:
Monitoring for PCBs in the environment typically involves analyzing samples of water, soil, sediment, and biological tissues. cdc.govnih.gov Established analytical methods, such as gas chromatography coupled with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), are commonly used to identify and quantify PCB congeners. nih.gov For emerging compounds like amino-PCBs, specific analytical standards and methods may need to be developed and validated.
Biological monitoring, which involves measuring the concentration of contaminants in the tissues of organisms, provides a direct measure of exposure and bioaccumulation. nih.gov The use of passive samplers, such as pine needles, has also been explored as a cost-effective method for monitoring airborne PCBs. ucc.ie Developing novel monitoring techniques, such as electrochemical immunosensors, could provide rapid, portable, and cost-effective tools for on-site analysis of PCBs. ucc.ie
Remediation Strategies:
Several remediation technologies have been developed to address PCB contamination in soil and water. These can be broadly categorized as physical, chemical, and biological methods.
Physical Methods: These include excavation and landfilling of contaminated soil and thermal desorption, where heat is used to vaporize PCBs from the soil for subsequent treatment. frontiersin.org
Chemical Methods: Chemical dehalogenation involves using reagents to remove chlorine atoms from the biphenyl structure, reducing their toxicity. frontiersin.org Advanced oxidation processes are another set of chemical treatments that can effectively degrade PCBs. mdpi.com
Biological Methods (Bioremediation): Bioremediation utilizes microorganisms to break down PCBs. This can involve biostimulation (adding nutrients to enhance the activity of native microbes) or bioaugmentation (introducing specific PCB-degrading microbes to a contaminated site). frontiersin.orgomicsonline.org Phytoremediation, the use of plants to remove or degrade contaminants, is another promising and environmentally friendly approach. nih.govfrontiersin.org The use of activated carbon to adsorb PCBs in sediments is also a viable strategy to reduce their bioavailability. frontiersin.org
The choice of remediation strategy depends on various factors, including the type and concentration of the contaminant, the site characteristics, and cost-effectiveness. For amino-PCBs like this compound, the effectiveness of these remediation techniques would need to be specifically evaluated.
Interactive Table: Overview of PCB Remediation Technologies
| Remediation Technology | Description | Advantages | Disadvantages |
| Incineration | High-temperature destruction of PCBs. | High destruction efficiency. | Potential for formation of toxic byproducts, high cost. omicsonline.org |
| Landfilling | Disposal of contaminated material in secure landfills. | Relatively low cost for large volumes. | Does not destroy PCBs, potential for future leakage. frontiersin.org |
| Chemical Dehalogenation | Use of chemical reagents to remove chlorine atoms. | Can be rapid and effective. | Can be costly and may introduce other chemicals into the environment. frontiersin.org |
| Bioremediation | Use of microorganisms to degrade PCBs. | Environmentally friendly, potentially lower cost. | Can be slow, effectiveness depends on environmental conditions. frontiersin.orgomicsonline.org |
| Phytoremediation | Use of plants to extract or degrade PCBs. | Aesthetically pleasing, low cost. | Slow process, limited to the root zone of plants. nih.govfrontiersin.org |
| Activated Carbon Adsorption | Adsorbs PCBs, reducing their bioavailability. | Can be applied in-situ, reduces exposure risk. | Does not destroy PCBs. frontiersin.org |
Future Research Directions and Concluding Perspectives
Identification of Key Knowledge Gaps for Aminopolychlorinated Biphenyls
A primary challenge in assessing the environmental and health implications of 2',3,5-Trichlorobiphenyl-4-amine is the significant gap in our understanding of amino-PCBs as a class. Research has historically focused on the parent PCB congeners and their hydroxylated metabolites (OH-PCBs), leaving other metabolic products less characterized. nih.gov Future research must address several key knowledge gaps:
Formation Pathways: The precise biological and environmental pathways that lead to the formation of amino-PCBs from parent PCBs are not fully elucidated. While the liver's cytochrome P-450 monooxygenase system is a primary driver of PCB metabolism, leading to hydroxylated intermediates, the subsequent steps that could produce an amine group are unclear. cdc.gov Research is needed to explore the role of various biological systems, including mammalian enzymes and, crucially, the metabolic action of gut and environmental microorganisms, in creating these compounds.
Environmental Occurrence and Fate: There is a scarcity of data on the prevalence of this compound and other amino-PCBs in environmental compartments such as soil, sediment, water, and air. Their physicochemical properties differ from parent PCBs, suggesting different transport and partitioning behaviors that require dedicated investigation.
Bioaccumulation and Trophic Transfer: The lipophilicity of parent PCBs drives their bioaccumulation in fatty tissues. cdc.gov The addition of an amine functional group alters the polarity of the molecule, which could change its bioaccumulation potential and movement through food webs. Studies are needed to determine the extent to which these metabolites accumulate in organisms and are transferred to higher trophic levels.
Development of Novel Analytical Tools for Trace Level Detection
The reliable identification and quantification of this compound in complex environmental and biological samples is a formidable analytical challenge that requires significant innovation. Existing methods for PCB analysis are not always suitable for their more polar metabolites.
Future development should focus on:
High-Sensitivity, High-Selectivity Methods: While methods like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are staples, analyzing amino compounds often requires a chemical modification step known as derivatization to enhance detection. shimadzu.comresearchgate.netnih.gov There is a need for more advanced, direct-detection techniques that can achieve the required low limits of detection without cumbersome preparation steps.
Isomer-Specific Separation: Like parent PCBs, amino-PCBs can exist as numerous isomers depending on the position of the amine group and chlorine atoms. Developing analytical columns and methods capable of separating these structurally similar compounds is essential, as their biological activity can be highly structure-dependent. researchgate.net
Advanced Mass Spectrometry: Techniques such as high-resolution mass spectrometry (HRMS) are critical for characterizing novel metabolites. nih.gov Nontarget screening approaches using HRMS can help identify previously unknown amino-PCBs and their transformation products in various samples, providing a more complete picture of PCB metabolism. acs.org
Matrix-Specific Protocols: Developing robust extraction and clean-up procedures tailored to different sample types (e.g., blood, adipose tissue, soil, water) is crucial for removing interfering substances and ensuring accurate quantification of trace levels of this compound.
Advanced Investigations into Species-Specific Metabolic Capacities
The biotransformation of PCBs is highly dependent on the specific congener, the organism, and even the tissue type. cdc.gov Understanding the species-specific differences in the metabolism of PCBs to form amino derivatives is fundamental to assessing ecological risk.
Key areas for investigation include:
Comparative In Vitro Studies: Using liver microsomes and cultured cells (such as the human-relevant HepG2 cell line) from a wide range of species (e.g., fish, birds, marine and terrestrial mammals) can provide critical data on metabolic rates and pathways. nih.govacs.org Such studies can help identify which species are most likely to form persistent or reactive amino-PCB metabolites. Recent research on lower-chlorinated PCBs in HepG2 cells has revealed complex metabolic profiles, including previously unreported dechlorination pathways, highlighting the need for such detailed investigations. acs.org
The Role of the Gut Microbiome: The vast community of microorganisms in the digestive tract of animals and humans is a significant site of metabolism for foreign compounds. The potential for gut bacteria to perform key transformation steps, such as the reduction of nitro-PCBs (a potential precursor) to amino-PCBs, is a critical and understudied area.
Identification of Key Enzymes: Pinpointing the specific enzymes (e.g., cytochrome P450 isoforms, reductases) responsible for the formation of this compound in different species will allow for a more mechanistic understanding of its production and can help in predicting which organisms are most susceptible.
Predictive Modeling for Environmental Fate and Biological Interactions
Predictive models are invaluable tools for forecasting the behavior of chemicals in the environment and their potential for biological activity, especially when experimental data is scarce.
Future efforts in modeling should include:
Development of Specific QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to a specific property or activity. While QSARs exist for parent PCBs to predict properties like bioconcentration factor and toxicity, these models are not applicable to their amino metabolites due to significant differences in structure and physicochemical properties. researchgate.netresearchgate.net New QSARs must be developed and validated specifically for amino-PCBs to predict their environmental partitioning, persistence, and potential biological interactions.
Modeling Physicochemical Properties: The amine group on this compound will alter key properties like water solubility, vapor pressure, and octanol-water partitioning coefficient (Kow) compared to its parent PCB. Accurately modeling these properties is the first step in predicting how the compound will move and distribute in the environment. Interestingly, molecular modeling studies have already explored the use of amino groups to modify PCBs with the goal of lowering their bioaccumulation potential. nih.govepa.gov
Pharmacokinetic Modeling: Predicting the absorption, distribution, metabolism, and excretion (ADME) of this compound within an organism is crucial for understanding its potential to reach target tissues and exert a biological effect. Pharmacokinetic models need to be developed that account for the unique properties of this metabolite class.
Interdisciplinary Collaborative Research Initiatives
The complexity of the challenges posed by PCB metabolites necessitates a move away from siloed research efforts toward large-scale, interdisciplinary collaborations. A "One Health" approach, which recognizes the deep interconnection between human, animal, and environmental health, provides an ideal framework for this research. apha.orgcdc.gov
Such initiatives should:
Integrate Multiple Disciplines: Effective research will require the combined expertise of environmental chemists, toxicologists, ecologists, microbiologists, data scientists, and public health professionals. europa.eu This allows for a holistic understanding, from the chemical's formation in the environment to its ultimate impact on ecosystems and human populations. who.intpaho.org
Establish Global Monitoring Networks: Collaborative efforts are needed to monitor for the presence of amino-PCBs in diverse environmental media and biota across different geographical regions. This will provide a global picture of the extent of contamination.
Link Environmental and Health Data: A key goal of interdisciplinary work is to connect data on environmental levels of contaminants like this compound with biomarker and health outcome data in both wildlife and human populations.
Foster Open Data Sharing: The development of shared, open-access databases for analytical data, metabolic pathways, and model parameters would accelerate research progress globally and enhance the reliability of risk assessments.
Future Research Directions for Aminopolychlorinated Biphenyls
Q & A
Basic: What synthetic methodologies are recommended for 2',3,5-Trichlorobiphenyl-4-amine?
The synthesis of polychlorinated biphenyl derivatives like this compound typically involves cross-coupling reactions or dehydrosulfurization protocols. For example, chlorophenyl intermediates can be synthesized via Ullmann-type couplings, followed by selective amination. A comparative evaluation of dehydrosulfurization agents (e.g., I₂/Et₃N mixtures) for analogous compounds demonstrated that optimizing reaction temperature and stoichiometry improves yields . Researchers should validate purity using HPLC or GC-MS and cross-reference with established protocols for trichlorobiphenyl derivatives .
Basic: How can X-ray crystallography (XRD) resolve the structural configuration of this compound?
XRD remains a gold standard for unambiguous structural determination. Using SHELX software (e.g., SHELXL for refinement), researchers can process diffraction data to model bond angles, torsion angles, and halogen positioning. For chlorinated biphenyls, high-resolution data (≤ 1.0 Å) is critical to distinguish overlapping electron densities caused by chlorine atoms. Refinement parameters should include anisotropic displacement for heavy atoms and validate against crystallographic databases .
Basic: What safety protocols are essential when handling this compound?
While specific safety data for this compound is limited, analogous chlorinated amines require:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods to avoid inhalation of airborne particulates.
- Waste disposal : Collect contaminated materials in sealed containers for incineration at approved facilities.
Refer to GHS guidelines (P280, P273) for chlorinated aromatic amines and consult institutional chemical hygiene plans .
Advanced: How can conflicting NMR signals in chlorinated biphenyls be resolved?
Signal overlap in ¹³C/¹H NMR spectra (e.g., unresolved C4/C6 carbons) is common in polychlorinated systems. Strategies include:
- Variable-temperature NMR to reduce dynamic effects.
- 2D techniques (HSQC, HMBC) to assign coupling patterns.
- Computational prediction (DFT-based chemical shift calculations) to cross-validate experimental data .
For example, unresolved CHO signals in similar compounds were clarified using DEPT-135 and COSY .
Advanced: What methodologies assess the environmental persistence of this compound?
Environmental fate studies require:
- Hydrolysis/photolysis assays : Monitor degradation under UV light (λ = 254 nm) in aqueous/organic solvents.
- Microbial degradation screens : Use soil or sediment microcosms to track biotransformation via LC-MS/MS.
- QSAR modeling : Predict bioaccumulation factors using logP and topological polar surface area (TPSA) .
Advanced: How can computational modeling predict the reactivity of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:
- Electrophilic substitution sites : Localize reactive positions using Fukui indices.
- Thermodynamic stability : Compare isomer energies to identify dominant conformers.
- Solvent effects : Use PCM models to simulate reactivity in polar/nonpolar media. PubChem data for analogous triazoles and oxadiazines provide benchmarking references .
Advanced: How to address contradictions in experimental vs. theoretical data?
Discrepancies (e.g., observed vs. calculated yields) require iterative hypothesis testing:
- Sensitivity analysis : Vary reaction parameters (temperature, catalyst loading) to identify outliers.
- Error propagation : Quantify measurement uncertainties in spectroscopic or chromatographic data.
- Peer validation : Cross-check results with open datasets or collaborative repositories to mitigate bias .
Advanced: What strategies optimize synthetic yields of trichlorobiphenyl derivatives?
Yield optimization involves:
- Catalyst screening : Test Pd/Cu systems for cross-coupling efficiency.
- Solvent optimization : Compare DMF vs. THF for solubility and reaction kinetics.
- Workup protocols : Employ column chromatography (silica gel, hexane/EtOAc) to isolate pure products. For dehydrosulfurization, I₂/Et₃N mixtures achieved >75% yields in oxadiazine syntheses .
Advanced: Which analytical techniques ensure high purity in final products?
- HPLC-DAD : Use C18 columns (MeCN/H₂O gradient) to detect trace impurities.
- Elemental analysis : Validate %C/%N/%H against theoretical values.
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks. GLPBIO’s QC protocols for fluoren-2-amine derivatives recommend >99% purity thresholds for research-grade materials .
Advanced: How to evaluate the bioactivity of this compound?
- In vitro assays : Screen for cytotoxicity (MTT assay) and receptor binding (SPR/fluorescence polarization).
- Metabolic stability : Use liver microsomes to track CYP450-mediated degradation.
- ADME profiling : Predict bioavailability via Caco-2 permeability and plasma protein binding assays. PubChem’s bioactivity data for triazole-amine hybrids provides comparative frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
